Acide 1-méthylindazole-3-carboxylique

Vue d'ensemble

Description

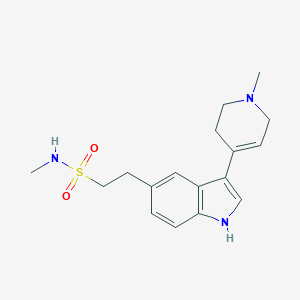

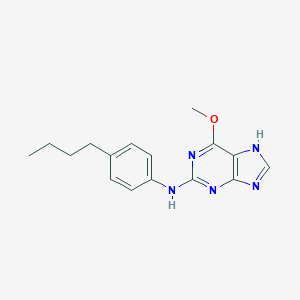

Le chlorhydrate de NBI-35965 est un antagoniste sélectif, actif par voie orale et pénétrant le cerveau du récepteur 1 du facteur de libération de la corticotropine. Il présente une forte affinité pour le récepteur 1 du facteur de libération de la corticotropine avec une valeur K de 4 nM et une valeur pK de 8,5. Ce composé n'inhibe pas le récepteur 2 du facteur de libération de la corticotropine. Le chlorhydrate de NBI-35965 réduit la production d'hormone adrénocorticotrope induite par le facteur de libération de la corticotropine ou le stress in vivo avec des valeurs pIC de 7,1 et 6,9, respectivement. Il présente également des effets anxiolytiques .

Applications De Recherche Scientifique

NBI-35965 hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the properties and functions of corticotropin-releasing factor receptors.

Medicine: Explored for its potential therapeutic effects in treating anxiety and stress-related disorders.

Mécanisme D'action

1-Methylindazole-3-carboxylic acid, also known as 1-methyl-1H-indazole-3-carboxylic acid, is an organic compound with the molecular formula C9H8N2O2 . This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Target of Action

It is known to be used as a pharmaceutical adjuvant , suggesting that it may interact with various biological targets to enhance the efficacy of other drugs.

Mode of Action

As an adjuvant, it may work by improving the pharmacological properties of other drugs, possibly by altering their absorption, distribution, metabolism, or excretion .

Biochemical Pathways

As an adjuvant, it may influence various biochemical pathways indirectly by enhancing the action of other drugs .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

As an adjuvant, its primary role may be to enhance the efficacy of other drugs .

Action Environment

It is known that the compound is stable under normal temperatures and pressures .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorhydrate de NBI-35965 implique la conception et la synthèse d'antagonistes tricycliques du facteur de libération de la corticotropine-1. Les voies de synthèse et les conditions réactionnelles spécifiques sont détaillées dans la littérature, y compris l'utilisation de divers réactifs et catalyseurs pour obtenir la structure chimique souhaitée .

Méthodes de production industrielle

Les méthodes de production industrielle du chlorhydrate de NBI-35965 ne sont pas largement documentées dans le domaine public. Le composé est disponible auprès de divers fournisseurs, ce qui indique qu'il est produit à l'échelle commerciale à des fins de recherche .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de NBI-35965 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier la structure chimique du chlorhydrate de NBI-35965.

Substitution : Les réactions de substitution sont courantes, où des groupes fonctionnels spécifiques dans le composé sont remplacés par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le chlorhydrate de NBI-35965 comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions spécifiques de ces réactions, telles que la température, la pression et le solvant, sont détaillées dans la littérature .

Principaux produits formés

Les principaux produits formés à partir des réactions du chlorhydrate de NBI-35965 dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire des composés ayant des groupes fonctionnels différents .

Applications de recherche scientifique

Le chlorhydrate de NBI-35965 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier les propriétés et les fonctions des récepteurs du facteur de libération de la corticotropine.

Médecine : Explored for its potential therapeutic effects in treating anxiety and stress-related disorders.

Industrie : Utilized in the development of new pharmaceuticals targeting corticotropin-releasing factor receptors.

Mécanisme d'action

Le chlorhydrate de NBI-35965 exerce ses effets en antagonisant sélectivement le récepteur 1 du facteur de libération de la corticotropine. Ce récepteur est impliqué dans la réponse au stress et son inhibition réduit la production d'hormone adrénocorticotrope. Le composé inhibe l'accumulation d'AMPc et la production d'hormone adrénocorticotrope in vitro et atténue la production de facteur de libération de la corticotropine et d'hormone adrénocorticotrope in vivo. Il est actif par voie orale et pénètre le cerveau, contribuant à son activité anxiolytique .

Comparaison Avec Des Composés Similaires

Composés similaires

NBI-27914 : Un autre antagoniste du récepteur 1 du facteur de libération de la corticotropine ayant des propriétés similaires.

Antalarmin : Un antagoniste non peptidique du récepteur 1 du facteur de libération de la corticotropine ayant des effets anxiolytiques.

CP-154,526 : Un antagoniste sélectif du récepteur 1 du facteur de libération de la corticotropine utilisé dans la recherche.

Unicité

Le chlorhydrate de NBI-35965 est unique en raison de sa forte sélectivité pour le récepteur 1 du facteur de libération de la corticotropine, de sa capacité à pénétrer le cerveau et de son activité par voie orale. Ces propriétés en font un outil précieux pour étudier le rôle des récepteurs du facteur de libération de la corticotropine dans les troubles liés au stress et à l'anxiété .

Propriétés

IUPAC Name |

1-methylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVDFORZEGKEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351050 | |

| Record name | 1-Methylindazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50890-83-0 | |

| Record name | 1H-Indazole-3-carboxylic acid, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050890830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylindazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CARBOXY-1-METHYLINDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9P5J2E2BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 1-methyl-1H-indazole-3-carboxylic acid in the pharmaceutical industry?

A1: 1-Methyl-1H-indazole-3-carboxylic acid serves as a key intermediate in synthesizing Granisetron Hydrochloride []. Granisetron Hydrochloride is a potent antiemetic drug used to prevent and treat nausea and vomiting caused by chemotherapy and radiotherapy.

Q2: How is 1-methyl-1H-indazole-3-carboxylic acid converted into Granisetron Hydrochloride?

A2: The synthesis involves treating 1-methylindazole-3-carboxylic acid with thionyl chloride (SOCl2) to form its acyl chloride. This acyl chloride is then reacted with endo-9-methyl-9-azabicyclo[3.3.1]non-3-ylamine in the presence of triethylamine (Et3N). Finally, treatment with hydrochloric acid (HCl) yields Granisetron Hydrochloride [].

Q3: Are there analytical methods to detect 1-methyl-1H-indazole-3-carboxylic acid in pharmaceutical formulations?

A3: Yes, High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) detection is a validated method for determining 1-methyl-1H-indazole-3-carboxylic acid, especially as a degradation product of Granisetron [, ]. This technique enables the simultaneous quantification of Granisetron, 1-methyl-1H-indazole-3-carboxylic acid, and other preservatives in pharmaceutical products like oral drops and solutions.

Q4: What is the structural characterization of 1-methyl-1H-indazole-3-carboxylic acid?

A4: * Molecular Formula: C9H8N2O2 []* Molecular Weight: 176.17 g/mol * Spectroscopic Data: The structure is confirmed using spectroscopic techniques like Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H-NMR), and High-Resolution Mass Spectrometry (HRMS) [].

Q5: What is known about the crystal structure of 1-methyl-1H-indazole-3-carboxylic acid?

A5: The asymmetric unit of the crystal structure contains two molecules of 1-methyl-1H-indazole-3-carboxylic acid. These molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds. Additionally, a C—H⋯O interaction is also observed within the crystal structure [].

Q6: Can 1-methyl-1H-indazole-3-carboxylic acid be used to synthesize other compounds besides Granisetron?

A6: Yes, researchers have used 1-methyl-1H-indazole-3-carboxylic acid as a starting material to synthesize a series of novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazole derivatives. This synthesis involves converting the carboxylic acid into various amides followed by heterocyclization [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[(2R,3R,4S,5S)-4-Hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B28151.png)

![2-[4-(Bromomethyl)phenyl]propanoic acid](/img/structure/B28180.png)